N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
CAS No.: 872857-53-9
Cat. No.: VC7653307
Molecular Formula: C23H22ClN3O4
Molecular Weight: 439.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872857-53-9 |
|---|---|
| Molecular Formula | C23H22ClN3O4 |
| Molecular Weight | 439.9 |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
| Standard InChI | InChI=1S/C23H22ClN3O4/c1-15-6-7-16(24)12-19(15)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) |
| Standard InChI Key | PHYHCIOQVGBHDZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Introduction
N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring, an indole moiety, and a morpholino group, making it a candidate for various biological activities.
Synthesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include the use of various catalysts and reagents to enhance yields and selectivity. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis.
Biological Activities and Mechanisms
Research indicates that compounds with similar structures may interact with receptors involved in pain signaling, such as the cyclooxygenase pathway, leading to reduced synthesis of prostaglandins and subsequent analgesic effects. The compound is primarily referenced in scientific literature and patent filings related to drug development, particularly in the context of pain management and anti-inflammatory therapies.
| Biological Activity | Mechanism |
|---|---|
| Pain Management | Modulation of pain pathways through inhibition of cyclooxygenase enzymes or other inflammatory mediators |
| Anti-inflammatory Effects | Potential inhibition of cyclooxygenase enzymes |
Research Findings and Future Directions
The compound's unique structure suggests potential for further research into its pharmacological properties. Future studies could focus on optimizing its synthesis, exploring its efficacy in preclinical models, and assessing its safety profile. Given its potential biological activities, N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide represents an interesting candidate for drug development in the fields of pain management and anti-inflammatory therapies.
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